

A Technical Guide to the Stereoisomers of 2,3-Dibromosuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,3-Dibromosuccinic acid

Cat. No.: B1298867

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Introduction

2,3-Dibromosuccinic acid, a brominated derivative of succinic acid, is a molecule of significant interest in stereochemistry and organic synthesis. Its structure contains two chiral centers at the C2 and C3 positions, giving rise to multiple stereoisomers. An understanding of the distinct spatial arrangements of these isomers is crucial for their application in asymmetric synthesis and as chiral building blocks in the development of pharmaceuticals. This technical guide provides an in-depth overview of the stereoisomers of **2,3-dibromosuccinic acid**, their physicochemical properties, and detailed experimental protocols for their synthesis and separation.

The Stereoisomers of 2,3-Dibromosuccinic Acid

2,3-Dibromosuccinic acid (HOOC-CHBr-CHBr-COOH) has two chiral carbons. The substituents on each chiral carbon are identical: a hydrogen atom, a bromine atom, a carboxyl group, and the other brominated carbon atom. This symmetry results in the existence of three stereoisomers: a pair of enantiomers and a meso compound.[1]

• Enantiomers ((+)- and (-)-threo isomers): These two isomers are non-superimposable mirror images of each other. They are optically active, rotating plane-polarized light in equal but opposite directions. The racemic mixture, a 50:50 combination of the two enantiomers, is



optically inactive due to external compensation.[1] The enantiomeric pair is also referred to as the threo diastereomer.

• Meso Form (erythro isomer): This isomer possesses an internal plane of symmetry, making it achiral and optically inactive, despite having two chiral centers.[1] This is also known as the erythro diastereomer.

Physicochemical Properties

The stereoisomers of **2,3-dibromosuccinic acid** exhibit distinct physical properties, which are summarized in the table below. These differences are critical for their separation and characterization.



Property	(2R,3R)-(+)-2,3- Dibromosucci nic Acid	(2S,3S)-(-)-2,3- Dibromosucci nic Acid	Racemic (±)-2,3- Dibromosucci nic Acid	meso- (2R,3S)-2,3- Dibromosucci nic Acid		
Synonyms	d-2,3- Dibromosuccinic acid	I-2,3- Dibromosuccinic acid	(±)-threo-2,3- Dibromosuccinic acid	erythro-2,3- Dibromosuccinic acid		
CAS Number	916065-44-6 916065-46-8 1114-00		1114-00-7	608-36-6		
Molecular Formula	C4H4Br2O4	C4H4Br2O4 C4H4Br2O4 C4H4Br2O4		C4H4Br2O4		
Molecular Weight	275.88 g/mol 275.88 g/mol 275.88 g/mol		275.88 g/mol			
Melting Point	157-158 °C (decomposes)[2]	157-158 °C (decomposes)[2]	167 °C[2]	255-256 °C (decomposes); also reported as 270-273 °C[2]		
Water Solubility	Very soluble in Cold water[2] Cold water[2]		20 g/L at 17 °C[2]	20 g/L at 17 °C[2]		
Optical Rotation	[α]D ¹⁸ +147.8° (c=5 in ethyl acetate)[3]	[α]D ¹³ -148.0° (c=5.8 in ethyl acetate)[3]	0°	0°		
рКа1	1.4 (general)[2]	1.4 (general)[2]	1.4 (general)[2]	1.51[4]		
pKa ₂	3.4 (general)[2]	3.4 (general)[2]	3.4 (general)[2]	2.71[4]		

Crystallographic Data



Isome r	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	α (°)	β (°)	y (°)	Refer ence
Race mic	Monoc linic	P 1 21/c 1	12.725	6.1670	10.228	90.00	111.98 0	90.00	[5]
meso	Monoc linic	C2/c	14.244	5.927	9.771	90.00	126.96	90.00	[6]

Experimental Protocols Synthesis of meso-2,3-Dibromosuccinic Acid

The synthesis of the meso isomer is achieved through the anti-addition of bromine to fumaric acid.

Materials:

- Fumaric acid
- Bromine
- Water
- 2 N Hydrochloric acid (for recrystallization)

Procedure:[7]

- In a two-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, a suspension of 11.6 g (100 mmol) of fumaric acid in 40 mL of water is heated to boiling with stirring.
- While maintaining the boiling and stirring, 5.7 mL (18 g, 110 mmol) of bromine is added dropwise. The rate of addition should be such that the brown color of the bromine disappears before the next drop is added. A slight excess of bromine should be present at the end of the addition.



- The reaction mixture is then cooled to room temperature and further cooled in an ice bath to 10 °C, which will induce crystallization.
- The crude product is collected by suction filtration and washed with ice-cold water.
- Recrystallization from 2 N hydrochloric acid yields pure meso-2,3-dibromosuccinic acid.
 (Note: Using boiling water for recrystallization can lead to the elimination of HBr).

Synthesis of Racemic (±)-2,3-Dibromosuccinic Acid

The racemic mixture is synthesized via the syn-addition of bromine to maleic acid.[3]

Materials:

- Maleic acid
- Bromine
- Water

Procedure: A common laboratory procedure involves the bromination of maleic acid in an aqueous solution. The stereochemistry of this reaction leads to the formation of the racemic mixture of the three enantiomers.

Resolution of Racemic (±)-2,3-Dibromosuccinic Acid

The separation of the enantiomers from the racemic mixture is achieved through the formation of diastereomeric salts using a chiral resolving agent. A common method for resolving racemic acids is the use of an optically active base.

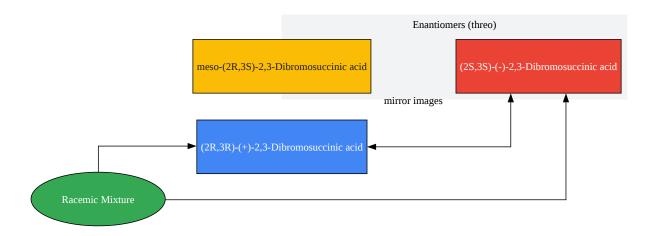
General Principle:[1]

- The racemic acid is reacted with an enantiomerically pure chiral base (e.g., (-)-brucine, (-)strychnine, or a chiral amine).
- This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization.



• Once the diastereomeric salts are separated, each is treated with a strong acid to regenerate the respective pure enantiomer of **2,3-dibromosuccinic acid**.

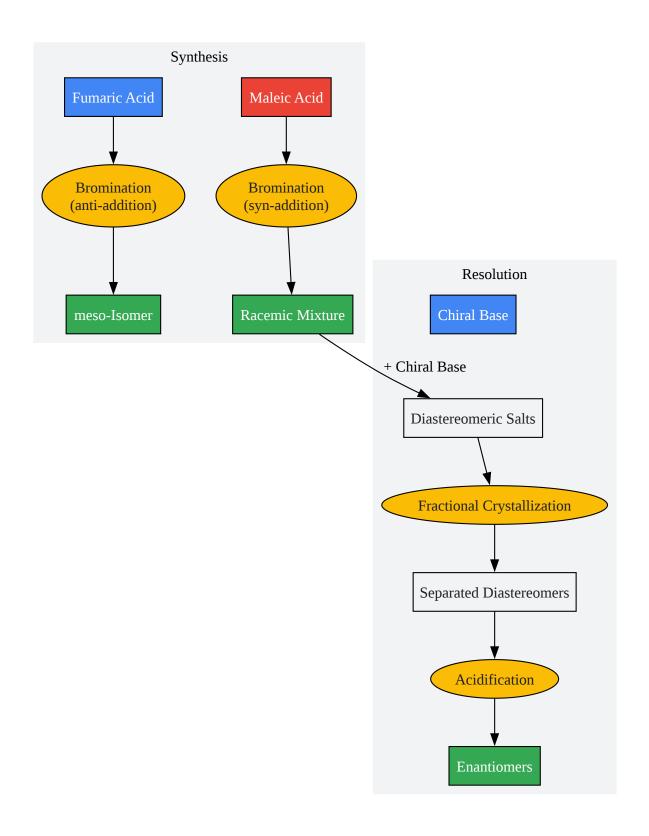
Visualizations



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Caption: Relationship between the stereoisomers of 2,3-dibromosuccinic acid.





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Caption: Experimental workflow for the synthesis and resolution of **2,3-dibromosuccinic acid** stereoisomers.

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- To cite this document: BenchChem. [A Technical Guide to the Stereoisomers of 2,3-Dibromosuccinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1298867#what-are-the-stereoisomers-of-2-3-dibromosuccinic-acid]

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